molecular formula C16H19NO3 B7513584 2H-chromen-3-yl-(2,6-dimethylmorpholin-4-yl)methanone

2H-chromen-3-yl-(2,6-dimethylmorpholin-4-yl)methanone

Cat. No. B7513584
M. Wt: 273.33 g/mol
InChI Key: WAXRAMSXZXCIJC-UHFFFAOYSA-N
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Description

2H-chromen-3-yl-(2,6-dimethylmorpholin-4-yl)methanone, also known as DMCM, is a synthetic compound that belongs to the benzodiazepine class of drugs. It is widely used in scientific research to study the mechanisms of action of benzodiazepines and their effects on the brain and behavior.

Scientific Research Applications

2H-chromen-3-yl-(2,6-dimethylmorpholin-4-yl)methanone is commonly used in scientific research to study the mechanisms of action of benzodiazepines and their effects on the brain and behavior. It is often used as a reference compound in studies that aim to understand the structure-activity relationship of benzodiazepines. 2H-chromen-3-yl-(2,6-dimethylmorpholin-4-yl)methanone is also used to investigate the role of benzodiazepine receptors in the regulation of anxiety, sleep, and memory.

Mechanism of Action

2H-chromen-3-yl-(2,6-dimethylmorpholin-4-yl)methanone acts as a positive allosteric modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. By binding to the benzodiazepine site on the GABA-A receptor, 2H-chromen-3-yl-(2,6-dimethylmorpholin-4-yl)methanone enhances the effects of GABA and increases the inhibitory tone in the brain. This leads to a reduction in anxiety, sedation, and muscle relaxation.
Biochemical and Physiological Effects
2H-chromen-3-yl-(2,6-dimethylmorpholin-4-yl)methanone has a wide range of biochemical and physiological effects on the brain and body. It has been shown to reduce anxiety and induce sedation in animal models, as well as to enhance memory consolidation and retrieval. 2H-chromen-3-yl-(2,6-dimethylmorpholin-4-yl)methanone also has muscle relaxant properties and can reduce seizure activity in certain models of epilepsy.

Advantages and Limitations for Lab Experiments

2H-chromen-3-yl-(2,6-dimethylmorpholin-4-yl)methanone is a widely used reference compound in scientific research, and its effects on the GABA-A receptor are well characterized. It is relatively easy to synthesize and purify, and its effects can be easily measured using a variety of assays. However, 2H-chromen-3-yl-(2,6-dimethylmorpholin-4-yl)methanone has some limitations for lab experiments, including its low solubility in water and its potential for non-specific binding to other proteins and receptors.

Future Directions

There are several future directions for research on 2H-chromen-3-yl-(2,6-dimethylmorpholin-4-yl)methanone and benzodiazepines. One area of interest is the development of new benzodiazepine analogs that have improved efficacy and reduced side effects. Another area of interest is the investigation of the role of benzodiazepines in the regulation of stress and anxiety, and their potential as therapeutic agents for anxiety disorders. Additionally, there is ongoing research on the molecular mechanisms of benzodiazepine action, and the development of new drugs that target specific subtypes of the GABA-A receptor.

Synthesis Methods

2H-chromen-3-yl-(2,6-dimethylmorpholin-4-yl)methanone can be synthesized using a variety of methods, including the reaction of 3-bromo-2H-chromen-2-one with 2,6-dimethylmorpholine in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure 2H-chromen-3-yl-(2,6-dimethylmorpholin-4-yl)methanone.

properties

IUPAC Name

2H-chromen-3-yl-(2,6-dimethylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-11-8-17(9-12(2)20-11)16(18)14-7-13-5-3-4-6-15(13)19-10-14/h3-7,11-12H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXRAMSXZXCIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-chromen-3-yl-(2,6-dimethylmorpholin-4-yl)methanone

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